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Compound of Interest

Compound Name: 6-iodo-1H-indole

Cat. No.: B105608

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 115666-47-2

Core Compound Properties

6-iodo-1H-indole is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in
numerous biologically active compounds. The presence of an iodine atom at the 6-position of
the indole ring provides a valuable synthetic handle for further molecular elaboration, making it
a key intermediate in medicinal chemistry and materials science.

Physicochemical Data

The fundamental properties of 6-iodo-1H-indole are summarized in the table below, providing
a quick reference for experimental planning.
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Property Value Source(s)
CAS Number 115666-47-2 [11[2][3]
Molecular Formula CsHeIN [11[2][3]
Molecular Weight 243.05 g/mol [11[3]
Melting Point 111.0-111.5°C
Boiling Point 341.7 °C at 760 mmHg

Not specified; likely a solid at
Appearance

room temperature

No specific data available.

Parent indole is soluble in hot
Solubility water, alcohol, ether, and

benzene, and insoluble in

mineral oil and glycerol.[4]

Synthesis and Reactivity

The synthetic utility of 6-iodo-1H-indole primarily stems from the reactivity of the carbon-iodine
bond, which readily participates in various palladium-catalyzed cross-coupling reactions.

Synthesis of 6-iodo-1H-indole

While a specific, detailed protocol for the direct C-6 iodination of indole to produce 6-iodo-1H-
indole is not readily available in the provided search results, a common strategy for the
synthesis of such compounds involves a halogen exchange reaction. For instance, 6-bromo-
1H-indole can serve as a precursor. A general procedure for a Finkelstein-type reaction, which
is conceptually applicable, is described below. This should be considered a representative
method that may require optimization.

Hypothetical Synthesis via Halogen Exchange:
¢ Reaction: 6-bromo-1H-indole + Nal —» 6-iodo-1H-indole + NaBr

» Reagents and Conditions:
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[e]

Starting Material: 6-bromo-1H-indole

o lodinating Agent: Sodium iodide (Nal)

o Catalyst: Copper(l) iodide (Cul) is often used to facilitate this type of aromatic halogen
exchange.

o Ligand: A ligand such as N,N'-dimethylethylenediamine (DMEDA) can be employed to
stabilize the copper catalyst.

o Solvent: A high-boiling point solvent like 1,4-dioxane or N,N-dimethylformamide (DMF) is
typically used.

o Temperature: The reaction is generally heated to reflux for an extended period (e.g., 24-48
hours).

lllustrative Protocol Steps (based on similar reactions for iodo-indazoles):[5][6]

o To a reaction vessel, add 6-bromo-1H-indole, sodium iodide (excess), copper(l) iodide
(catalytic amount), and the solvent.

o Add the ligand (e.g., DMEDA) and flush the vessel with an inert gas (e.g., argon or
nitrogen).

o Heat the mixture to reflux and monitor the reaction progress using an appropriate
technique (e.g., TLC or LC-MS).

o Upon completion, cool the reaction mixture to room temperature.

o Perform an aqueous work-up, typically involving filtration to remove insoluble salts,
followed by extraction of the product into an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium
sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to obtain pure 6-iodo-
1H-indole.
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Chemical Reactivity and Cross-Coupling Reactions

The iodine atom at the C-6 position makes 6-iodo-1H-indole an excellent substrate for forming
new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug
discovery. The following sections provide detailed, representative protocols for key cross-
coupling reactions, adapted from procedures for structurally similar iodo-indoles.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a
terminal alkyne, yielding arylalkynes. This reaction is invaluable for creating extended Tt-
systems and introducing alkynyl functionalities into the indole scaffold.[7][8]

Experimental Protocol (Representative):
e Reaction Setup:

o To a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-
iodo-1H-indole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(ll) dichloride
(PdCIz2(PPhs)2, 0.09 mmol, 0.09 equiv), and copper(l) iodide (Cul, 0.09 mmol, 0.09 equiv).

[7]

o Via syringe, add anhydrous toluene (6 mL) and an anhydrous amine base such as
diisopropylamine or triethylamine (3 mL).[7]

o Degas the resulting solution by bubbling nitrogen through it for 15 minutes.[7]
o Alkyne Addition:

o In a separate flask, prepare a solution of the terminal alkyne (1.75 mmol, 1.75 equiv) in
anhydrous toluene (6 mL) and the same amine base (3 mL).[7]

o Add the alkyne solution to the reaction flask.
e Reaction and Work-up:

o Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its
progress by thin-layer chromatography (TLC).
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o Once the starting material is consumed, cool the mixture to room temperature and remove
the solvent under reduced pressure.

o Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of
ammonium chloride, followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

o Purify the crude product by silica gel column chromatography.

6-lodo-1H-Indole
(Aryl lodide)

Terminal Alkyne

Pd(0) Catalyst
+ Cu(l) Cocatalyst

Click to download full resolution via product page
Workflow for the Sonogashira cross-coupling reaction.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting
an aryl halide with an organoboron species, typically a boronic acid or its ester, in the presence
of a palladium catalyst and a base.

Experimental Protocol (Representative):

» Reaction Setup:
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o In a Schlenk flask or microwave vial, combine 6-iodo-1H-indole (1.0 equiv), the desired
arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as
tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05 equiv), and a base (e.g., sodium
carbonate or potassium carbonate, 2.0 equiv).[9][10]

o Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

e Solvent and Reagent Addition:

o Add a degassed solvent system, commonly a mixture of an organic solvent and water
(e.g., 1,4-dioxane/water 4:1).[10]

e Reaction and Work-up:

o Heat the reaction mixture with vigorous stirring (e.g., 80-120 °C). Microwave irradiation
can also be employed to accelerate the reaction.[9]

o Monitor the reaction by TLC or LC-MS.

o After completion, cool the mixture to room temperature, dilute with water, and extract with
an organic solvent like ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,
and concentrate.

o Purify the product by flash column chromatography on silica gel.
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an
alkene to form a substituted alkene. This reaction is particularly useful for vinylation of the
indole core.

Experimental Protocol (Representative):
e Reaction Setup:

o In a dry Schlenk flask, combine 6-iodo-1H-indole (1.0 equiv), palladium(ll) acetate
(Pd(OAC)2, 0.05 equiv), and a base such as sodium carbonate or triethylamine (2.0 equiv).
[11][12]

o Ensure an inert atmosphere by evacuating and backfilling with argon or nitrogen.[11]
o Reagent Addition:
o Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).[11]
o Add the alkene (e.g., methyl acrylate, 1.5 equiv) via syringe.[12]
e Reaction and Work-up:
o Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours.[12]
o Monitor the reaction's progress by TLC or LC-MS.

o After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g.,
ethyl acetate).[11]

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by silica gel column chromatography.

Biological and Pharmacological Significance

While specific biological data for 6-iodo-1H-indole is limited in the available literature, the
indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast
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array of therapeutic agents. The introduction of an iodine atom provides a key vector for further
functionalization in drug discovery campaigns.

Role in Drug Discovery

Indole derivatives are known to exhibit a wide range of biological activities, including
anticancer, anti-inflammatory, and antimicrobial properties.[13][14] They are key components in
drugs targeting various enzymes and receptors. 6-lodo-1H-indole serves as a versatile
building block for synthesizing libraries of novel compounds for structure-activity relationship
(SAR) studies. For instance, derivatives of 6-substituted indoles have been investigated as
potent tubulin polymerization inhibitors, which are a critical class of anticancer agents.[15]
These compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in
cancer cells.[15]

Potential as Enzyme Inhibitors

The indole nucleus can mimic the amino acid tryptophan, allowing indole-based compounds to
interact with the active sites of various enzymes.[16] lodo-indole derivatives, in particular, have
been explored as inhibitors of several enzyme classes:

e Protein Kinases: Many indole derivatives are designed to target protein kinases, which are
often dysregulated in cancer and inflammatory diseases. The 6-position of the indole ring
can be modified to optimize binding affinity and selectivity for specific kinases.[13][16]

e Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine pathway
and a significant target in cancer immunotherapy. The indole scaffold is a logical starting
point for the design of IDOL1 inhibitors.[16]

e Tubulin: As mentioned, indole compounds can interfere with microtubule dynamics by
inhibiting tubulin polymerization, a validated strategy in cancer chemotherapy.[15][16]

The general mechanism of action for many indole-based anticancer agents involves the
modulation of critical cell signaling pathways. By inhibiting key enzymes like protein kinases or
disrupting cytoskeletal components like microtubules, these compounds can interfere with
processes essential for cancer cell survival and proliferation, such as cell cycle progression and
apoptosis.
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Potential anticancer mechanisms of indole derivatives.

In summary, 6-iodo-1H-indole is a valuable and versatile chemical intermediate. Its well-
defined physical properties and, most importantly, the reactivity of its carbon-iodine bond in a
variety of robust cross-coupling reactions, make it a significant tool for the synthesis of complex
molecules with potential therapeutic applications, particularly in the field of oncology. Further
investigation into its specific biological activities is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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